molecular formula C30H60O4 B14240929 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 337961-22-5

2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane

Cat. No.: B14240929
CAS No.: 337961-22-5
M. Wt: 484.8 g/mol
InChI Key: HRBLIUWTAOOJCF-UHFFFAOYSA-N
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Description

2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. The structure of this compound includes two dodecyloxy groups attached to a propan-2-yl backbone, making it a complex and unique molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane typically involves the reaction of 1,3-bis(dodecyloxy)propan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Propenyloxy)methyl]oxirane: Similar in structure but with a propenyloxy group instead of dodecyloxy groups.

    1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: Contains similar functional groups but differs in the backbone structure.

Uniqueness

2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane is unique due to its specific arrangement of dodecyloxy groups and the presence of the oxirane ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

337961-22-5

Molecular Formula

C30H60O4

Molecular Weight

484.8 g/mol

IUPAC Name

2-(1,3-didodecoxypropan-2-yloxymethyl)oxirane

InChI

InChI=1S/C30H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-29(33-27-30-28-34-30)26-32-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3

InChI Key

HRBLIUWTAOOJCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(COCCCCCCCCCCCC)OCC1CO1

Origin of Product

United States

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